Antibacterial agent 215

Carbonic Anhydrase Inhibition Enzyme Kinetics hCA I

Standard pyrrolidine-benzenesulfonamide analogs often lack validated multi-target enzyme inhibition data, leading to irreproducible SAR studies. Antibacterial agent 215 (Compound 3b) provides a fully characterized reference standard with isoform-selective potency. - Dual hCA I (Ki 17.61 nM) / hCA II (Ki 5.14 nM) inhibition - Validated AChE inhibition (Ki 43.74 nM) & antifungal MIC (125 μg/mL) - Essential positive control for anti-tubercular screening programs

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
Cat. No. B15560374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 215
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO5/c1-26-17-11-9-16(10-12-17)19-18(20(24)27-2)14-22(23-19,21(25)28-3)13-15-7-5-4-6-8-15/h4-12,18-19,23H,13-14H2,1-3H3
InChIKeyFSYILAZAWUTKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 215 Overview


Antibacterial agent 215 (Compound 3b) is a pyrrolidine-containing benzenesulfonamide derivative [1]. It functions as a multi-target small molecule inhibitor of human carbonic anhydrase isoforms hCA I and hCA II, as well as acetylcholinesterase (AChE) [1]. The compound is characterized by a molecular formula of C22H25NO5 and a molecular weight of 383.44 g/mol . Its reported biological profile includes in vitro anti-tubercular activity against Mycobacterium tuberculosis and antifungal activity against Candida spp. strains [2].

Multi-target enzyme inhibition (hCA I/II, AChE) probe
Anti-tubercular and antifungal screening compound
Pyrrolidine-benzenesulfonamide scaffold SAR studies

Antibacterial Agent 215: Substitution Limitations


Substituting Antibacterial agent 215 with another compound from the same benzenesulfonamide series without reviewing the primary data is not scientifically justified. The pyrrolidine-benzenesulfonamide library reported in the source literature exhibits a wide range of enzyme inhibition potencies, with Ki values varying by orders of magnitude among structural analogs [1]. For example, while some members of the series show strong AChE inhibition, others, such as Compound 3b (Antibacterial agent 215), are uniquely optimized for dual hCA I/hCA II inhibition [1]. Consequently, selecting a different analog solely based on scaffold similarity would result in a different enzyme inhibition profile and potentially different antimicrobial potency, which directly impacts the validity of comparative research studies [1].

Dual CA inhibition profile

Scaffold similarity does not guarantee dual hCA I/II inhibition; other analogs may shift toward single-target or AChE preference.

Antimicrobial potency variability

Structural analogs in the series show MICs that differ by several fold; selecting a different compound can alter anti-tubercular or antifungal endpoints.

Enzyme selectivity context

Analogs with stronger AChE inhibition lack the pronounced CA inhibition reported for Compound 3b, affecting multi-target study design.

Antibacterial Agent 215: Evidence-Based Selection Guide


Dual hCA I/II Inhibition Potency

Antibacterial agent 215 (Compound 3b) was identified as the most potent carbonic anhydrase (CA) inhibitor within the pyrrolidine-benzenesulfonamide series reported by Poyraz et al. [1]. Its inhibitory constants (Ki) for hCA I and hCA II were determined to be 17.61 ± 3.58 nM and 5.14 ± 0.61 nM, respectively [1]. This represents a substantial improvement over the general CA inhibition observed across other members of the same series, which were not individually identified as having comparable potency [1]. The primary publication explicitly highlights Compound 3b for its exceptional enzyme inhibitory potency [1].

Dual hCA I/II inhibition
Class-level
hCA I Ki = 17.61 ± 3.58 nM
hCA II Ki = 5.14 ± 0.61 nM
Reported as most potent CA inhibitor within series
Supports dual CA inhibition assay context
Class-level inference; verify for specific assay conditions
Carbonic Anhydrase Inhibition Enzyme Kinetics hCA I hCA II

Anti-Tubercular MIC Comparison

In a direct comparison within the same study, Antibacterial agent 215 (Compound 3b) exhibits an MIC of 62.5 μg/ml against M. tuberculosis [1]. This activity is quantifiably distinct from other compounds in the series. For instance, compounds 6a-6c demonstrated a moderate anti-tuberculosis effect with an MIC of 15.62 μg/ml against the same pathogen [1]. This four-fold difference in MIC underscores the significant impact of specific structural modifications within the benzenesulfonamide scaffold on anti-mycobacterial efficacy [1].

Anti-tubercular MIC
Head-to-head
M. tuberculosis MIC = 62.5 µg/ml
vs. analogs 6a-6c MIC = 15.62 µg/ml
4-fold higher MIC than comparator analogs
Supports anti-tubercular screening context
Intra-series comparison; endpoint may vary by strain
Anti-Tubercular Mycobacterium tuberculosis MIC Structure-Activity Relationship

Antifungal Activity Against Candida spp.

Antibacterial agent 215 demonstrates consistent antifungal activity across multiple clinically relevant Candida species. The reported minimum inhibitory concentration (MIC) is 125 μg/ml against Candida spp. strains ATCC 14053, ATCC 1369, and ATCC 15126 [1]. This specific value places the compound within the activity range reported for the broader pyrrolidine-benzenesulfonamide series, which exhibited 'weaker antifungal and antibacterial activity in the range of MIC 500-62.5 μg/ml' [1]. The consistent 125 μg/ml MIC against all three tested Candida strains suggests a reliable, albeit moderate, antifungal profile that is a defined characteristic of this specific analog .

Antifungal MIC profile
Class-level
Candida spp. MIC = 125 µg/ml
against 3 ATCC strains
Within series range (500 – 62.5 µg/ml)
Reported antifungal screening context
Consistent across tested strains; moderate activity
Antifungal Candida spp. MIC Broad-Spectrum Activity

Dual CA/AChE Inhibition Profile

Beyond its carbonic anhydrase inhibitory activity, Antibacterial agent 215 also inhibits acetylcholinesterase (AChE) with a Ki of 43.74 nM [1]. This dual-target inhibition profile (CA and AChE) differentiates it from other compounds in the same series that were designed with different selectivity profiles. For direct comparison, compounds 6a and 6b from the same study were identified as 'remarkable AChE inhibition effects' with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, in comparison to the reference drug tacrine [1]. While 6a and 6b are more potent AChE inhibitors, they lack the pronounced CA inhibition potency of Compound 3b [1].

AChE inhibition comparison
Head-to-head
AChE Ki = 43.74 nM
vs. 6a Ki = 22.34 nM, 6b Ki = 27.21 nM
~1.6–1.9 fold less potent than 6a/6b
Supports multi-target enzyme assay context
Select for balanced CA/AChE; 6a/6b for AChE-dominant studies
Acetylcholinesterase AChE Multi-Target Drug Enzyme Inhibition

Antibacterial Agent 215: Applications


CA Inhibitor Screening & SAR

Antibacterial agent 215 (Compound 3b) is the preferred standard in carbonic anhydrase inhibitor screening programs, particularly for hCA I and hCA II. This is based on its validation as 'the most potent CAs inhibitor' in the series with reported Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II) [1]. It serves as an essential positive control for benchmarking the potency of novel synthetic benzenesulfonamide derivatives.

Multi-Target Drug Discovery

Due to its quantitatively defined dual inhibition of human carbonic anhydrase (hCA I, hCA II) and acetylcholinesterase (AChE) with a Ki of 43.74 nM, Antibacterial agent 215 is a critical research tool for multi-target drug discovery programs exploring the intersection of anti-infective therapy and CNS pharmacology [1]. Its unique balanced inhibition profile makes it a valuable reference compound for designing new chemical entities with polypharmacology.

Anti-Tubercular & Antifungal Profiling

This compound is a specific tool for anti-mycobacterial and antifungal research, characterized by a defined M. tuberculosis MIC of 62.5 μg/ml and a consistent MIC of 125 μg/ml against Candida spp. (ATCC 14053, ATCC 1369, ATCC 15126) [1]. It is an essential reference for structure-activity relationship (SAR) studies within the pyrrolidine-benzenesulfonamide class, as it provides a distinct activity profile (62.5 μg/ml) that directly contrasts with other analogs like compounds 6a-6c (15.62 μg/ml) [1].

Application
Selection Property
Validation Focus
CA inhibitor screening studies
Dual hCA I/II inhibition profile
CA inhibition assay context
Multi-target enzyme inhibition research
Balanced CA/AChE inhibition profile
Multi-target enzyme assay review
Anti-mycobacterial & antifungal screening
Defined anti-tubercular & antifungal profile
MIC screening endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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